molecular formula C18H22N2O3S B2728778 N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396717-91-1

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No. B2728778
CAS RN: 1396717-91-1
M. Wt: 346.45
InChI Key: YJTHWVGHKMXHLN-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMTCP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Crystal Structure and Molecular Interaction

  • Synthesis and Crystal Structure Analysis : Compounds with structural similarities to N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide have been synthesized and analyzed for their crystal structures, offering insights into their potential interactions and applications in material science or drug design. For example, the synthesis and crystal structure analysis of related compounds have been studied to understand their crystal packing and hydrogen bond interactions, which are crucial for drug design and material science applications (Prabhuswamy et al., 2016).

Receptor Interaction and Pharmacological Potential

  • Molecular Interaction Studies : Research on compounds structurally analogous to N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide includes the study of their interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies are foundational for developing new drugs targeting these receptors, potentially leading to treatments for a variety of conditions, including pain management, neurological disorders, and metabolic diseases (Shim et al., 2002).

Enzyme Inhibition and Drug Discovery

  • Enzyme Inhibitory Activity : The design and synthesis of novel compounds with specific enzyme inhibitory activities are a significant area of research, with implications for treating diseases such as Alzheimer's and cancer. Studies on related compounds have explored their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), providing a basis for developing new therapeutic agents (Cetin et al., 2021).

Virtual Screening and Pharmacokinetics

  • Virtual Screening and Pharmacokinetic Characterization : The use of virtual screening to identify compounds targeting specific receptors or enzymes, followed by synthesis, pharmacokinetic characterization, and evaluation of their effects on disease models, is a critical pathway in drug discovery. This approach has been used to discover compounds with potential therapeutic applications in cancer treatment and other diseases (Wang et al., 2011).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-5-3-4-15(17(16)23-2)19-18(21)20-9-6-13(7-10-20)14-8-11-24-12-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHWVGHKMXHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

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